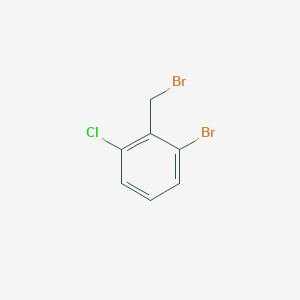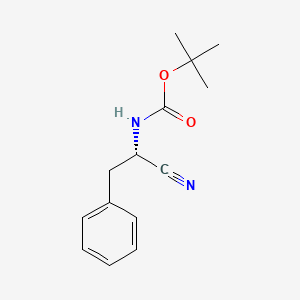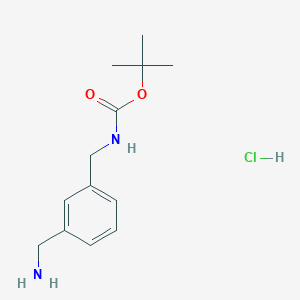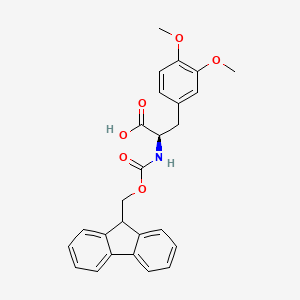
2-Bromo-6-chlorobenzyl bromide
Overview
Description
2-Bromo-6-chlorobenzyl bromide (2-BCB) is a chemical compound used in a variety of research applications, including organic synthesis and biochemical studies. 2-BCB is a brominated derivative of benzyl bromide, and is an important intermediate in the synthesis of many organic compounds. It is also used as a reagent in a range of biochemical studies, including enzyme kinetics, protein-ligand interactions, and cell signaling.
Scientific Research Applications
Computational and Spectroscopic Study : 2-Bromo-6-chlorobenzyl bromide, along with similar compounds, has been subject to comprehensive computational and spectroscopic studies. These studies involve the evaluation of molecular geometry, Nuclear Magnetic Resonance (NMR) analysis, and Nonlinear Optical (NLO) properties. Such research is crucial for understanding the fundamental properties of these compounds and their potential applications in various fields, including material science and pharmaceuticals (Vennila et al., 2018).
Regioselective Palladium-Catalyzed Direct Arylation : This compound has been used in the regioselective palladium-catalyzed arylation of thiophene derivatives. The unique properties of this compound allow for selective modification of thiophene molecules, which is significant in the synthesis of complex organic compounds (Jin, Bheeter, & Doucet, 2014).
Synthesis and Structural Characterization of CCR5 Antagonists : This compound has been integral in the synthesis and characterization of new CCR5 antagonists. These antagonists are significant in medical research, particularly for their potential use in treating various diseases (Cheng De-ju, 2015).
Temperature-Dependent Studies in Electron Attachment : Research has been conducted on the temperature dependence of dissociative electron attachment to molecules similar to this compound. Understanding how these molecules interact with electrons at different temperatures is crucial for applications in physical chemistry and materials science (Mahmoodi-Darian et al., 2010).
Synthesis of N-allyl-4-piperidyl Benzamide Derivatives : The compound has also been used in synthesizing benzamide derivatives, highlighting its versatility in organic synthesis and the development of novel chemical entities (Cheng De-ju, 2014).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWBOMWAKYLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373604 | |
| Record name | 2-Bromo-6-chlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75002-98-1 | |
| Record name | 2-Bromo-6-chlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75002-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)











